molecular formula C6H14N2O2S B13488146 (S)-N-Methylpiperidine-3-sulfonamide

(S)-N-Methylpiperidine-3-sulfonamide

Cat. No.: B13488146
M. Wt: 178.26 g/mol
InChI Key: WMJGNZXJIBOOIF-LURJTMIESA-N
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Description

(S)-N-Methylpiperidine-3-sulfonamide is a chiral sulfonamide compound with a piperidine ring structure. It is known for its potential applications in various fields, including medicinal chemistry and organic synthesis. The compound’s unique structure allows it to interact with different molecular targets, making it a valuable tool in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-N-Methylpiperidine-3-sulfonamide typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of the piperidine ring.

    Methylation: The piperidine ring is then methylated using methylating agents such as methyl iodide or dimethyl sulfate.

    Sulfonamide Formation: The final step involves the introduction of the sulfonamide group. This is achieved by reacting the methylated piperidine with sulfonyl chlorides under basic conditions.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

(S)-N-Methylpiperidine-3-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of sulfonic acids.

    Reduction: Formation of amines.

    Substitution: Formation of substituted sulfonamides.

Scientific Research Applications

(S)-N-Methylpiperidine-3-sulfonamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential as a pharmaceutical intermediate and in drug design.

    Industry: Utilized in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of (S)-N-Methylpiperidine-3-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with active sites of enzymes, leading to inhibition or modulation of enzyme activity. The piperidine ring provides structural stability and enhances binding affinity to the target molecules.

Comparison with Similar Compounds

Similar Compounds

    N-Methylpiperidine-3-sulfonamide: Lacks the chiral center, making it less selective in biological interactions.

    N-Methylpiperidine-4-sulfonamide: Differing position of the sulfonamide group affects its reactivity and binding properties.

    N-Methylpiperidine-3-carboxamide: Contains a carboxamide group instead of a sulfonamide, leading to different chemical behavior.

Uniqueness

(S)-N-Methylpiperidine-3-sulfonamide’s chiral nature and specific positioning of functional groups make it unique. Its ability to selectively interact with molecular targets and participate in diverse chemical reactions sets it apart from similar compounds.

Properties

Molecular Formula

C6H14N2O2S

Molecular Weight

178.26 g/mol

IUPAC Name

(3S)-N-methylpiperidine-3-sulfonamide

InChI

InChI=1S/C6H14N2O2S/c1-7-11(9,10)6-3-2-4-8-5-6/h6-8H,2-5H2,1H3/t6-/m0/s1

InChI Key

WMJGNZXJIBOOIF-LURJTMIESA-N

Isomeric SMILES

CNS(=O)(=O)[C@H]1CCCNC1

Canonical SMILES

CNS(=O)(=O)C1CCCNC1

Origin of Product

United States

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